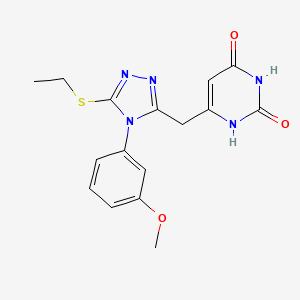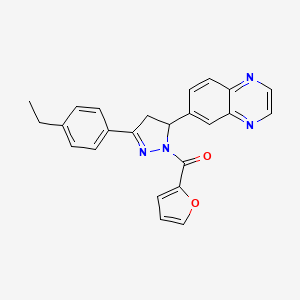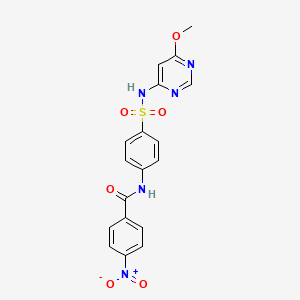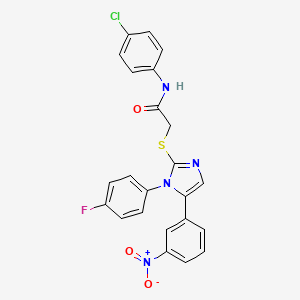![molecular formula C21H26FNO4S2 B2377662 1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1797981-06-6](/img/structure/B2377662.png)
1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with sulfonyl groups and a biphenyl moiety with a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling of the biphenyl and piperidine moieties: This final step may involve nucleophilic substitution or other coupling reactions to form the desired compound.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety and sulfonyl groups can facilitate binding to hydrophobic pockets and form hydrogen bonds, respectively. The fluorine atom can enhance metabolic stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine include:
1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
1-((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Contains a methyl group instead of a fluorine atom.
1-((4’-Nitro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Features a nitro group in place of the fluorine atom.
The uniqueness of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and stability compared to its analogs.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4S2/c1-16(2)15-28(24,25)20-11-13-23(14-12-20)29(26,27)21-9-5-18(6-10-21)17-3-7-19(22)8-4-17/h3-10,16,20H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMKQQJTZKJAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)


![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)


![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)


![2-{[(3-[1,1'-biphenyl]-4-yl-3-oxopropylidene)amino]oxy}-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2377599.png)

